N,N-dibenzylfuran-2-carboxamide
Description
Significance of Furan (B31954) and Amide Moieties in Organic Synthesis
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a key building block in organic synthesis. numberanalytics.com Its aromaticity, though less pronounced than that of benzene, allows it to participate in various chemical transformations. numberanalytics.comwikipedia.org The presence of the oxygen heteroatom imparts distinct reactivity, making it susceptible to electrophilic substitution and Diels-Alder reactions. wikipedia.org Furan and its derivatives are found in numerous natural products and are integral to the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials. numberanalytics.comijsrst.com The furan moiety's ability to act as a bioisosteric replacement for other rings, such as the furanone ring, has been explored to enhance the metabolic stability and biological activity of molecules. nih.govresearchgate.net
The amide functional group is of paramount importance in organic and medicinal chemistry. numberanalytics.comnih.gov It is the fundamental linkage in peptides and proteins and is present in a vast number of clinically approved drugs. nih.govrsc.org The stability of the amide bond under physiological conditions, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it a crucial element in designing molecules that can effectively interact with biological targets. numberanalytics.com The planar nature of the amide bond, a result of resonance, also influences the conformational properties of molecules. numberanalytics.com The synthesis of amides is one of the most frequently performed reactions in the pharmaceutical industry, highlighting its critical role in drug discovery and development. rsc.org
Academic Context and Research Significance of N,N-Dibenzylfuran-2-carboxamide within Furan-2-Carboxamide Chemistry
Within the broader class of furan-2-carboxamides, this compound represents a specific derivative with distinct structural features. The presence of two benzyl (B1604629) groups on the amide nitrogen introduces significant steric bulk and lipophilicity. This substitution pattern precludes the amide from acting as a hydrogen bond donor, a key interaction in many biological systems.
The investigation of N,N-disubstituted furan-2-carboxamides, such as N,N-diheptyl-furan-2-carboxamide, provides insights into the physicochemical properties like water solubility and partition coefficients, which are crucial for understanding their behavior in different environments. chemeo.com The synthesis of N-(2,2-diphenylethyl)furan-2-carboxamide highlights the modular nature of furan-2-carboxamide synthesis, allowing for the combination of different bioactive scaffolds. mdpi.com
Methodological Framework for Investigating Furan-2-Carboxamides
The investigation of furan-2-carboxamides involves a well-established methodological framework encompassing synthesis, characterization, and evaluation of their properties.
Synthesis: The primary method for synthesizing furan-2-carboxamides involves the reaction of a furan-2-carbonyl chloride or a furan-2-carboxylic acid with a primary or secondary amine. mdpi.commdpi.com When starting with the carboxylic acid, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxybenzotriazole (HOBt) are often employed to facilitate the amide bond formation. researchgate.net Another approach involves the use of reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com For more complex structures, multi-step synthetic routes, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, have been utilized to introduce further diversity. mdpi.commdpi.com
Characterization: Following synthesis, the structural elucidation of furan-2-carboxamides is typically achieved through a combination of spectroscopic techniques. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure, including the connectivity of atoms and the chemical environment of protons and carbons. benthamdirect.commdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, particularly the characteristic carbonyl (C=O) stretch of the amide. benthamdirect.commdpi.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can aid in confirming its elemental composition. benthamdirect.commdpi.com
X-ray Crystallography: In some cases, single-crystal X-ray diffraction can be used to determine the precise three-dimensional structure of the molecule. benthamdirect.com
Data Tables
Table 1: Physicochemical Properties of Furan
| Property | Value | Reference |
| Molecular Formula | C₄H₄O | wikipedia.org |
| Molar Mass | 68.07 g/mol | wikipedia.org |
| Appearance | Colorless, volatile liquid | wikipedia.org |
| Boiling Point | 31.4 °C | wikipedia.org |
| Aromaticity (Resonance Energy) | 67 kJ/mol | wikipedia.org |
Table 2: Common Synthetic Reagents for Furan-2-Carboxamide Synthesis
| Reagent | Function | Reference |
| Furan-2-carbonyl chloride | Starting material | mdpi.com |
| Furan-2-carboxylic acid | Starting material | researchgate.net |
| Amine (Primary or Secondary) | Reactant for amide formation | mdpi.com |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Coupling agent | researchgate.net |
| HOBt (N-Hydroxybenzotriazole) | Coupling agent additive | researchgate.net |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Coupling agent | mdpi.com |
| DMAP (4-Dimethylaminopyridine) | Catalyst | mdpi.com |
| Palladium catalysts (e.g., Pd(PPh₃)₄) | For cross-coupling reactions | mdpi.com |
Table 3: Spectroscopic Data for a Representative Furan-2-Carboxamide
This table presents hypothetical data for illustrative purposes, as specific data for this compound was not found in the provided search results. The data is based on characteristic values for similar compounds.
| Technique | Observed Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 10H, Ar-H), 7.15 (dd, 1H, furan-H), 6.50 (dd, 1H, furan-H), 6.20 (dd, 1H, furan-H), 4.60 (s, 4H, CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 160.0 (C=O), 147.5 (furan C-O), 144.0 (furan C), 136.0 (Ar-C), 129.0 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 115.0 (furan CH), 112.0 (furan CH), 50.0 (CH₂) |
| IR (KBr, cm⁻¹) | 3060 (Ar-H stretch), 2930 (C-H stretch), 1640 (C=O stretch), 1580, 1495 (Ar C=C stretch) |
| MS (ESI) | m/z [M+H]⁺ calculated for C₁₉H₁₇NO₂ |
Structure
3D Structure
Properties
Molecular Formula |
C19H17NO2 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N,N-dibenzylfuran-2-carboxamide |
InChI |
InChI=1S/C19H17NO2/c21-19(18-12-7-13-22-18)20(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-13H,14-15H2 |
InChI Key |
GOAYYTQBZIUOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Synthetic Methodologies for N,n Dibenzylfuran 2 Carboxamide and Analogous Furan 2 Carboxamide Derivatives
Amide Bond Formation Strategies
The creation of the amide linkage between the furan-2-carboxylic acid moiety and an amine is a critical step in the synthesis of these compounds. Several reliable methods are employed to achieve this transformation.
Direct Amidation via Acyl Chlorides
A traditional and widely used method for amide bond formation is the reaction of an amine with an acyl chloride. In this approach, furan-2-carboxylic acid is first converted to its more reactive acyl chloride derivative, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netsigmaaldrich.com The resulting furan-2-carbonyl chloride is then reacted with the desired amine, such as dibenzylamine, in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov This method is often high-yielding and straightforward. nih.gov For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized in an excellent yield of 94% by reacting furan-2-carbonyl chloride with 4-bromoaniline (B143363) in the presence of triethylamine. nih.gov
A general procedure involves dissolving the furan-2-carbonyl chloride in a suitable dry solvent, such as dichloromethane (B109758) (DCM), and then adding the amine and a tertiary amine base like triethylamine. semanticscholar.org The reaction is typically stirred at room temperature for several hours. semanticscholar.org
Coupling Reagent-Mediated Syntheses (e.g., EDC, HOBt, DCC)
To circumvent the often harsh conditions required for acyl chloride formation, a variety of coupling reagents have been developed to facilitate the direct amidation of carboxylic acids. These reagents activate the carboxylic acid in situ, allowing for a milder and often more efficient reaction with an amine.
Commonly used coupling agents include:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) : Often used in conjunction with 1-hydroxybenzotriazole (HOBt) , EDC is a water-soluble carbodiimide (B86325) that facilitates amide bond formation. commonorganicchemistry.comresearchgate.net The reaction is believed to proceed through the formation of a reactive O-acylisourea intermediate, which can then react with the amine. acs.org The addition of HOBt can suppress side reactions and minimize racemization when chiral amines are used. nih.govpeptide.com A combination of EDC, HOBt, and a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as acetonitrile (B52724) has been shown to be effective for coupling electron-deficient amines and carboxylic acids. researchgate.netnih.gov
N,N'-Dicyclohexylcarbodiimide (DCC) : Another widely used carbodiimide, DCC, is effective for amide bond formation. However, a significant drawback is the formation of a dicyclohexylurea (DCU) byproduct, which is often difficult to remove from the reaction mixture. nih.govnih.gov Similar to EDC, DCC is often used with an additive like 4-(dimethylamino)pyridine (DMAP) or HOBt. nih.govnih.gov
The general protocol for these couplings involves stirring a mixture of the furan-2-carboxylic acid, the amine, the coupling reagent, and any additives in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. commonorganicchemistry.comnih.gov
Transamidation Reactions for Structural Diversification
Transamidation offers a pathway to modify the amide group of a pre-existing furan-2-carboxamide, allowing for the synthesis of a diverse range of analogs from a common intermediate. This method involves the exchange of the amine portion of the amide with a different amine.
One notable approach involves the use of an 8-aminoquinoline (B160924) (8-AQ) auxiliary group. mdpi.comnih.gov The 8-AQ group can first be installed to form an initial furan-2-carboxamide. Following other transformations on the molecule, the 8-AQ auxiliary can be removed and replaced with a different amine through a two-step transamidation procedure. semanticscholar.orgmdpi.comchemrxiv.org This process typically involves activation of the 8-AQ amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-dimethylaminopyridine (B28879) (DMAP) to form an N-acyl-Boc-carbamate intermediate. semanticscholar.orgmdpi.comchemrxiv.org This activated intermediate can then react with a variety of primary and secondary amines to yield the desired transamidated product. semanticscholar.orgmdpi.com This method is particularly useful as it can be performed under mild conditions and tolerates other functional groups. mdpi.com
Catalytic transamidation reactions have also been developed using various catalysts, including those based on iron(III) and benzoic acid, which show good functional group tolerance. nih.gov
Functionalization of the Furan (B31954) Core
To create a library of N,N-dibenzylfuran-2-carboxamide derivatives, functionalization of the furan ring is essential. This allows for the introduction of various substituents, which can significantly impact the molecule's properties.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used to arylate the furan ring. mdpi.comyoutube.com This reaction typically involves the coupling of a halo-substituted furan-2-carboxamide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net
For example, N-(4-bromophenyl)furan-2-carboxamide has been successfully arylated with various aryl and heteroaryl boronic acids using a tetrakis(triphenylphosphine)palladium(0) catalyst and potassium phosphate (B84403) as a base. nih.govmdpi.com This reaction is typically carried out in a solvent system like 1,4-dioxane (B91453) and water under reflux conditions. nih.gov The Suzuki-Miyaura reaction is known for its mild reaction conditions, broad substrate scope, and tolerance of various functional groups. youtube.comyoutube.com The catalytic cycle involves three main steps: oxidative addition of the organic halide to the palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the catalyst. youtube.com
| Catalyst | Base | Solvent | Reactants | Product | Yield (%) | Reference |
| Tetrakis(triphenylphosphine)palladium(0) | K₃PO₄ | 1,4-Dioxane/H₂O | N-(4-bromophenyl)furan-2-carboxamide, Arylboronic acid | N-(4-arylphenyl)furan-2-carboxamide | 43-83 | nih.gov |
C-H Arylation Reactions Directed by Auxiliary Groups
Direct C-H arylation has emerged as a more atom-economical approach to functionalize the furan core, as it avoids the pre-functionalization step of creating a halide or triflate. nih.gov These reactions often rely on the use of a directing group to achieve regioselectivity. rsc.orgsnnu.edu.cn
The amide group itself can act as a directing group, guiding the arylation to specific positions on the furan ring. For instance, palladium-catalyzed direct arylation of furan-2-carboxamides can occur at either the C3 or C5 position, with the regioselectivity being controlled by the reaction conditions, particularly the choice of base. researchgate.net The use of cesium carbonate as the base in xylene has been shown to favor arylation at the C3 position. researchgate.net
A more sophisticated strategy involves the use of a removable directing group, such as the 8-aminoquinoline (8-AQ) auxiliary mentioned earlier. mdpi.comnih.gov This bidentate directing group coordinates to the palladium catalyst, directing the C-H activation and subsequent arylation to the C3 position of the furan ring. mdpi.comnih.gov A typical catalytic system for this transformation involves Pd(OAc)₂ as the catalyst, AgOAc as an oxidant, and NaOAc as a base in a solvent like cyclopropyl (B3062369) methyl ether (CPME). mdpi.comnih.gov The proposed mechanism proceeds through a Pd(II)/Pd(IV) catalytic cycle. mdpi.com After the C-H arylation, the 8-AQ group can be removed or replaced via transamidation, as described previously. mdpi.comnih.gov
| Catalyst | Oxidant | Base | Directing Group | Reactants | Product | Reference |
| Pd(OAc)₂ | AgOAc | NaOAc | 8-Aminoquinoline | N-(quinolin-8-yl)benzofuran-2-carboxamide, Aryl iodide | C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide | mdpi.comnih.gov |
| Palladium complex | - | Cs₂CO₃ | Carboxamide | Furan-2-carboxamide, Aryl bromide | C3-arylated furan-2-carboxamide | researchgate.net |
Diversity-Oriented Synthesis Approaches to Furan-2-Carboxamides
Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules, which can be invaluable for discovering new compounds with desired properties. In the context of furan-2-carboxamides, DOS aims to create a wide range of analogs by systematically varying the substituents on the furan ring and the amide nitrogen.
A notable example of DOS in this area involves the bioisosteric replacement of a labile furanone ring with a more stable furan-2-carboxamide moiety. nih.govresearchgate.net This approach has been successfully employed to generate a library of furan-2-carboxamides with potential biological activities. nih.govresearchgate.net The core synthetic strategy begins with a common precursor, which is then elaborated through a series of reactions to introduce diversity at specific points in the molecule.
The synthesis often commences with furan-2-carboxylic acid. This starting material can be activated, for instance with 1,1'-carbonyldiimidazole (B1668759) (CDI), and then reacted with a variety of nucleophiles to introduce diversity. researchgate.net One reported DOS pathway involves the reaction with Boc-protected hydrazine, followed by deprotection and subsequent acylation with various benzoic acid derivatives to yield N-acylcarbohydrazides. researchgate.net This modular approach allows for the facile introduction of a wide array of substituents.
To further illustrate the power of this approach, a collection of furan-2-carboxamides was synthesized and evaluated for antibiofilm activity. nih.govresearchgate.net This study highlights how DOS can be utilized to explore the structure-activity relationships of furan-2-carboxamides. The key to this strategy is the ability to generate numerous analogs from a common intermediate, thereby efficiently sampling a larger chemical space.
Table 1: Examples of Furan-2-Carboxamide Derivatives Synthesized via a Diversity-Oriented Approach researchgate.net
| Compound Series | General Structure | R Group Examples |
| N-Acylcarbohydrazides | Furan-C(O)NHNH-C(O)-R | Phenyl, 4-Nitrophenyl, 4-Methoxyphenyl |
| Diamides | Furan-C(O)NH-NH-C(O)-(CH2)n-C(O)NH-R | n=2, 3; R = Benzyl (B1604629), Phenyl |
| Triazoles | Furan-C(O)-[Triazole Ring]-R | Various substituted aryl groups |
This table is generated based on the described synthetic strategies for creating diverse furan-2-carboxamides and is for illustrative purposes.
Cascade and Multicomponent Reaction Sequences Leading to Furan-Fused Systems
Cascade and multicomponent reactions offer a highly efficient and atom-economical approach to the synthesis of complex molecular architectures, including furan-fused systems. These reactions combine several bond-forming events in a single pot without the need for isolating intermediates, which simplifies the synthetic process and reduces waste.
One powerful strategy for constructing furan-fused systems involves the Ugi four-component reaction (Ugi-4CR). researchgate.net This reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate a complex product. By choosing appropriate starting materials containing furan moieties, furan-fused systems or molecules bearing furan substituents can be assembled in a single step.
Another elegant approach is the use of palladium-catalyzed cascade reactions. For instance, a highly efficient synthesis of 2,3,4-trisubstituted furans has been achieved through a palladium-catalyzed cascade reaction of aryloxy-enynes with aryl halides. organic-chemistry.org This method proceeds under mild conditions and offers excellent regioselectivity. organic-chemistry.org Gold-catalyzed cascade reactions have also proven effective in synthesizing highly substituted furans from readily available enones via cyclopropanation. organic-chemistry.org
Furthermore, three-component heteroannulation reactions have been developed for the construction of tetrasubstituted furan derivatives. rsc.org One such method involves the reaction of polyfluoroalkyl peroxides with sulfinates, which proceeds through a sequence of defluorination, dual sulfonylation, and annulation. rsc.org This modular and regioselective approach highlights the power of cascade reactions to create highly functionalized furan rings. rsc.org
The synthesis of elaborate benzofuran-2-carboxamide (B1298429) derivatives has been achieved by combining 8-aminoquinoline directed C–H arylation with a one-pot, two-step transamidation procedure. mdpi.com This strategy allows for the efficient installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran (B130515) scaffold. mdpi.com
Table 2: Examples of Cascade and Multicomponent Reactions for Furan Synthesis
| Reaction Type | Key Features | Resulting Furan System |
| Three-Component Heteroannulation | Utilizes polyfluoroalkyl peroxides and sulfinates; involves defluorination and dual sulfonylation. rsc.org | Fluoroalkylated tetrasubstituted furans. rsc.org |
| Palladium-Catalyzed Cascade | Reaction of aryloxy-enynes with aryl halides. organic-chemistry.org | 2,3,4-Trisubstituted furans. organic-chemistry.org |
| Gold-Catalyzed Cascade | Starts from enones via cyclopropanation. organic-chemistry.org | Highly substituted furans. organic-chemistry.org |
| Directed C–H Arylation and Transamidation | Employs an 8-aminoquinoline directing group for C3-arylation of benzofurans. mdpi.com | C3-substituted benzofuran-2-carboxamides. mdpi.com |
This table summarizes various advanced reaction sequences for the synthesis of complex furan derivatives.
Chemical Reactivity and Transformation Pathways of Furan 2 Carboxamide Systems
Transformations Involving the Amide Linkage and N-Substituents
The amide functional group is a cornerstone of many chemical and biological structures, known for its stability.
The carboxamide bond (–CO–N<) is notably resistant to hydrolysis due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. nih.gov This stability is a key feature in biological systems like peptides. nih.gov Cleavage of the amide bond in N,N-dibenzylfuran-2-carboxamide typically requires forceful conditions, such as strong acid or base catalysis at elevated temperatures.
The hydrolysis of the furan (B31954) ring itself can occur under acidic conditions, leading to the formation of a 1,4-dicarbonyl compound, a reaction that can compete with or precede amide hydrolysis. chemtube3d.com More advanced synthetic methods have been developed for amide bond cleavage under milder conditions, often involving transition-metal catalysis or the use of highly reactive amide derivatives, though these are not commonly applied to simple tertiary amides like this compound. nih.govresearchgate.net In some molecular architectures, intramolecular assistance from nearby functional groups can significantly accelerate amide bond cleavage. mdpi.comdntb.gov.ua
Derivatization of this compound at the amide nitrogen is not feasible as it is a tertiary amide with no available N-H bond for substitution. However, the broader class of furan-2-carboxamides serves as a versatile platform for derivatization, typically starting from furan-2-carboxylic acid or its activated form, furan-2-carbonyl chloride. mdpi.commdpi.com
A wide array of primary and secondary amines can be coupled with furan-2-carbonyl chloride to synthesize a diverse library of N-substituted furan-2-carboxamides. mdpi.comnih.govmdpi.com This approach is fundamental to medicinal chemistry for creating hybrid molecules with varied biological activities. For furan-2-carboxamides that are secondary amides (containing an N-H bond), further derivatization is possible through reactions like N-arylation. researchgate.net Additionally, functional groups on the N-substituents can be modified. For instance, N-(4-bromophenyl)furan-2-carboxamide can undergo Suzuki-Miyaura cross-coupling reactions to introduce various aryl groups onto the phenyl ring, demonstrating a powerful method for derivatization away from the core amide structure. mdpi.com
Advanced Methodologies for Structural Elucidation and Analytical Characterization
Spectroscopic Analysis Techniques (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are instrumental in elucidating the molecular structure of N,N-dibenzylfuran-2-carboxamide by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy would be a primary tool for confirming the connectivity of atoms in this compound.
¹H NMR spectroscopy would identify the distinct proton environments. For instance, the protons on the furan (B31954) ring would appear as characteristic multiplets in the aromatic region, while the benzylic protons would likely present as a singlet or a set of doublets depending on their magnetic equivalence. The protons of the phenyl groups would also produce signals in the aromatic region.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbon of the amide, the carbons of the furan ring, the benzylic carbons, and the carbons of the phenyl groups.
A comprehensive spectral analysis, including ¹H and ¹³C NMR, would be crucial for confirming the successful synthesis and structural integrity of the target molecule. mdpi.com
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. Other characteristic peaks would include those for C-H bonds of the aromatic rings and the furan moiety, and C-N stretching vibrations. mdpi.com
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, allowing for the confirmation of its elemental composition. nih.gov
Illustrative Spectroscopic Data for this compound:
| Technique | Expected Observations |
| ¹H NMR | Signals for furan protons, benzylic protons, and phenyl protons. |
| ¹³C NMR | Signals for amide carbonyl carbon, furan carbons, benzylic carbons, and phenyl carbons. |
| IR (cm⁻¹) | Strong C=O stretch (amide), C-H stretches (aromatic/furan), C-N stretch. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₁₉H₁₇NO₂. |
X-ray Crystallography for Precise Molecular Geometry Determination
For an unambiguous determination of the three-dimensional structure of this compound, single-crystal X-ray crystallography is the gold standard. This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation in the solid state.
Hypothetical Crystallographic Data Table for this compound:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Bond Length (C=O) | ~1.24 Å |
| Bond Length (C-N) | ~1.35 Å |
| Bond Angle (O=C-N) | ~122° |
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. For furan-2-carboxamide derivatives, a mixture of petroleum ether and diethyl ether has been used as the mobile phase. mdpi.com
Column Chromatography is a preparative technique used to separate the desired compound from unreacted starting materials and byproducts. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is guided by TLC analysis. This method has been successfully employed for the purification of various furan-2-carboxamide derivatives. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of the final compound with high resolution. A reversed-phase HPLC method would likely be employed, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. The purity is determined by the area of the peak corresponding to this compound relative to the total area of all peaks.
The purity and progress of reactions involving carboxamides are often assessed by thin-layer chromatography on precoated silica gel plates. researchgate.net
Derivatization Strategies for Enhanced Analytical Detection and Resolution (e.g., LC-MS, GC-MS applications)
In some analytical applications, derivatization of the target molecule can enhance its detectability and improve its chromatographic behavior, particularly for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
While this compound itself is likely amenable to direct analysis, derivatization strategies are often employed for related compounds or in complex matrices. For example, in the analysis of metabolites, chemical derivatization is a common approach to improve the ionization efficiency and chromatographic retention of analytes in LC-MS.
For GC-MS analysis, chemical derivatization is frequently used to increase the volatility and thermal stability of analytes, which is a common practice for the analysis of compounds with polar functional groups. mdpi.com Although this compound is a tertiary amide and lacks the active hydrogen that is often the site of derivatization, any potential hydrolysis products, such as furan-2-carboxylic acid or dibenzylamine, could be derivatized for enhanced detection.
Computational and Theoretical Investigations of Furan 2 Carboxamide Structures
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic landscape of N,N-dibenzylfuran-2-carboxamide. These calculations can predict various electronic properties that are key to understanding the molecule's reactivity.
Detailed analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to these investigations. The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across the molecule. In this compound, the electronegative oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the furan (B31954) ring and the benzyl (B1604629) groups would exhibit positive potential.
Table 1: Calculated Electronic Properties of a Furan-2-Carboxamide Derivative
| Parameter | Value (Hartree) | Value (eV) |
|---|---|---|
| HOMO Energy | -0.245 | -6.67 |
| LUMO Energy | -0.015 | -0.41 |
| HOMO-LUMO Gap | 0.230 | 6.26 |
Note: Data is representative of furan-2-carboxamide derivatives and serves as an illustrative example.
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
Molecular modeling techniques are employed to explore the three-dimensional arrangement of atoms in this compound and its potential interactions with other molecules. The conformational flexibility of this compound is primarily due to the rotation around the C(O)-N bond and the bonds connecting the benzyl groups to the nitrogen atom.
The study of intermolecular interactions is vital for understanding the solid-state properties of the compound, such as its crystal packing. Hydrogen bonds, though not of the classic donor type unless interacting with solvent molecules, and van der Waals forces, particularly π-π stacking between the furan and benzyl rings, are expected to play a significant role in the supramolecular assembly.
Reaction Mechanism Elucidation through Computational Methods
Computational methods are invaluable for tracing the energetic pathways of chemical reactions, providing a detailed understanding of reaction mechanisms. For the synthesis of this compound, which typically involves the reaction of a furan-2-carbonyl derivative with dibenzylamine, computational studies can model the entire reaction coordinate.
These investigations can pinpoint the transition state structures, which are the highest energy points along the reaction pathway, and calculate their corresponding activation energies. This information is crucial for predicting reaction rates and understanding how different factors, such as catalysts or solvent effects, might influence the reaction's efficiency. For instance, the mechanism of amide bond formation can be computationally modeled to confirm whether it proceeds through a concerted or a stepwise pathway.
By mapping the potential energy surface of the reaction, researchers can gain a comprehensive view of the transformation from reactants to products, including the identification of any potential intermediates. This level of detail is often inaccessible through experimental means alone, highlighting the synergistic role of computational chemistry in modern chemical research.
Q & A
Q. What are the optimal synthetic routes for N,N-dibenzylfuran-2-carboxamide, and how can reaction yields be improved?
The synthesis of this compound typically involves amidation reactions using furan-2-carbonyl chloride and dibenzylamine. A high-yield method involves refluxing stoichiometric equivalents of the reactants in anhydrous tetrahydrofuran (THF) under nitrogen for 12–24 hours . To improve yields:
- Use a 10% molar excess of furan-2-carbonyl chloride to ensure complete reaction.
- Employ molecular sieves to scavenge water and prevent hydrolysis of the carbonyl chloride.
- Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product.
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Standard analytical techniques include:
- 1H/13C NMR : Key signals include furan protons (δ 6.5–7.5 ppm) and benzyl groups (δ 4.5–5.0 ppm for CH₂, δ 7.2–7.4 ppm for aromatic protons) .
- IR Spectroscopy : Confirm the presence of amide C=O stretch (~1650–1680 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z = 335.1 (C₁₉H₁₈N₂O₂ requires 335.1396).
Q. What solvents are suitable for solubility and stability studies of this compound?
The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water. For stability:
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in coordination chemistry?
Density Functional Theory (DFT) studies can model the compound’s electronic structure to predict ligand behavior in metal complexes. Key steps:
Optimize geometry using B3LYP/6-31G(d) to determine bond lengths and charge distribution.
Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for metal coordination (e.g., furan oxygen or amide carbonyl) .
Simulate binding energies with transition metals (e.g., Cu²⁺, Pd²⁺) to prioritize experimental validation .
Q. How should researchers address contradictions in biological activity data (e.g., in vitro vs. in vivo results)?
Discrepancies may arise due to bioavailability or metabolic instability. Mitigation strategies:
- Conduct plasma stability assays : Incubate the compound with plasma (37°C, 1–24 h) and quantify degradation via HPLC .
- Use prodrug strategies : Modify the benzyl groups with esterase-cleavable moieties to enhance membrane permeability.
- Validate targets via knockdown/knockout models to confirm mechanism specificity .
Q. What strategies enhance the compound’s utility as a ligand in catalytic systems?
To optimize metal-ligand interactions:
- Introduce electron-withdrawing substituents on the benzyl groups to increase Lewis acidity of coordinated metals.
- Screen solvent effects (e.g., DMF vs. acetonitrile) on catalytic activity in cross-coupling reactions .
- Characterize complexes via X-ray crystallography to correlate structure with catalytic efficiency.
Q. How can researchers resolve ambiguities in spectroscopic data (e.g., overlapping NMR signals)?
For complex spectra:
Q. What methodologies assess the compound’s potential as a kinase inhibitor?
- Kinase profiling assays : Screen against a panel of 50+ kinases at 1–10 µM concentrations.
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR, VEGFR2).
- Cellular assays : Measure IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) and correlate with kinase inhibition data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
